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Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoylacetonitrile

Cat. No.: B1323268 Get Quote

An In-depth Technical Guide on 3,4,5-Triethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,4,5-Triethoxybenzoylacetonitrile is a substituted aromatic β-ketonitrile. This class of

compounds, characterized by a benzoyl group attached to an acetonitrile moiety, serves as a

versatile scaffold in synthetic organic chemistry. The presence of the 3,4,5-triethoxyphenyl

group is of particular interest, as this substitution pattern is found in a variety of biologically

active molecules. This document provides a comprehensive overview of the molecular

structure, predicted spectroscopic data, a representative synthetic protocol, and the potential

biological relevance of 3,4,5-Triethoxybenzoylacetonitrile, based on data from structurally

analogous compounds.

Molecular Structure and Identifiers
The molecular structure of 3,4,5-Triethoxybenzoylacetonitrile consists of a benzene ring

substituted with three ethoxy groups at the 3, 4, and 5 positions, and a benzoylacetonitrile

substituent at the 1 position.
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Identifier Value

IUPAC Name 3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile

CAS Number 267880-91-1

Molecular Formula C₁₅H₁₉NO₄

Molecular Weight 277.31 g/mol

Canonical SMILES CCOC1=C(C=C(C=C1OCC)C(=O)CC#N)OCC

InChI

InChI=1S/C15H19NO4/c1-4-18-13-9-

11(15(17)8-10-16)12(19-5-2)7-14(13)20-6-

3/h7,9H,4-6,8H2,1-3H3

InChIKey FZJFLJDBVDRHSP-UHFFFAOYSA-N

Predicted Spectroscopic Data
Direct experimental spectroscopic data for 3,4,5-Triethoxybenzoylacetonitrile is not readily

available in the public domain. The following tables present predicted data based on the

analysis of structurally similar compounds, such as 3,4,5-trimethoxybenzonitrile[1][2][3][4], and

general principles of spectroscopy.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic

protons, the methylene protons of the acetonitrile group, and the ethoxy substituents.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.20 s 2H Ar-H

~ 4.15 q 4H
Ar-O-CH₂-CH₃ (at C3

and C5)

~ 4.10 q 2H Ar-O-CH₂-CH₃ (at C4)

~ 3.90 s 2H -CO-CH₂-CN

~ 1.45 t 6H
Ar-O-CH₂-CH₃ (at C3

and C5)

~ 1.40 t 3H Ar-O-CH₂-CH₃ (at C4)

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the carbonyl carbon, the

nitrile carbon, the aromatic carbons, and the carbons of the ethoxy groups.

Chemical Shift (δ) ppm Assignment

~ 188 C=O

~ 153 Ar-C-O (C3, C5)

~ 145 Ar-C-O (C4)

~ 128 Ar-C (C1)

~ 116 C≡N

~ 108 Ar-CH (C2, C6)

~ 70 Ar-O-CH₂-CH₃ (C4)

~ 65 Ar-O-CH₂-CH₃ (C3, C5)

~ 30 -CO-CH₂-CN

~ 15 Ar-O-CH₂-CH₃ (C3, C4, C5)
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Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl,

and ether functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~ 2980-2850 Medium-Strong C-H stretch (aliphatic)

~ 2260-2240 Medium C≡N stretch

~ 1680 Strong C=O stretch (aromatic ketone)

~ 1580, 1500, 1450 Medium-Strong C=C stretch (aromatic)

~ 1250-1000 Strong C-O stretch (aryl ether)

Experimental Protocols: Synthesis
A general and widely used method for the synthesis of β-ketonitriles like 3,4,5-
Triethoxybenzoylacetonitrile is the Claisen condensation of an appropriate ester with

acetonitrile.[5][6][7] The following is a representative protocol adapted for the synthesis of the

title compound.

Reaction: Ethyl 3,4,5-triethoxybenzoate + Acetonitrile → 3,4,5-Triethoxybenzoylacetonitrile

Materials:

Ethyl 3,4,5-triethoxybenzoate

Acetonitrile (dry)

Sodium ethoxide

Toluene (dry)

Hydrochloric acid (concentrated)

Water
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Ethyl ether

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a suspension of sodium ethoxide (1.0 equivalent) in dry toluene in a round-bottom flask

equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add

ethyl 3,4,5-triethoxybenzoate (1.0 equivalent).

Add dry acetonitrile (1.2 equivalents) to the mixture.

Heat the reaction mixture to 105-110 °C and stir vigorously for 24-30 hours. The mixture may

become viscous.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Carefully add water to the reaction mixture and transfer it to a separatory funnel.

Wash the aqueous layer with ethyl ether to remove any unreacted starting ester.

Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will

precipitate the crude product.

Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.

For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate),

dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl

acetate gradient as the eluent, to obtain pure 3,4,5-Triethoxybenzoylacetonitrile.
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Potential Biological Relevance and Signaling
Pathways
While there is no specific literature on the biological activity of 3,4,5-
Triethoxybenzoylacetonitrile, the core chemical moieties suggest potential areas for

investigation.

Benzoylacetonitrile Scaffold: Benzoylacetonitrile derivatives have been reported to possess a

range of biological activities, including:

Anti-inflammatory properties: Some benzoylacetonitriles have been shown to attenuate

microglia and encephalitogenic T cell activation, suggesting potential applications in

autoimmune disorders like multiple sclerosis.[8]

Antimicrobial, antineoplastic, and antiviral activities: The benzoylacetonitrile framework is a

key component in various heterocyclic compounds with demonstrated biological efficacy.[9]

3,4,5-Trialkoxyphenyl Moiety: The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-

known pharmacophore present in several classes of bioactive compounds:

Anticancer activity: Compounds bearing the 3,4,5-trimethoxyphenyl group, such as

combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest

and apoptosis in cancer cells.[10] Derivatives with this moiety have been explored as multi-

target cytotoxic agents.

Cardioprotective and neuroprotective effects: The 3,4,5-trihydroxystilbene (resveratrol) and

its derivatives, which share a similar substitution pattern, are known for their antioxidant and

protective effects on various cell types.[11]

Given these precedents, 3,4,5-Triethoxybenzoylacetonitrile could be a valuable candidate for

screening in anticancer, anti-inflammatory, and neuroprotective assays. Its mechanism of

action could potentially involve the modulation of inflammatory pathways or interference with

cytoskeletal dynamics.

Logical Workflow and Pathway Diagrams
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As no specific signaling pathways for 3,4,5-Triethoxybenzoylacetonitrile have been

elucidated, a diagram of the synthetic workflow is provided below to illustrate the logical

relationship of the key steps in its preparation.

Synthesis of 3,4,5-Triethoxybenzoylacetonitrile

Starting Materials:
Ethyl 3,4,5-triethoxybenzoate

Acetonitrile
Sodium Ethoxide

Claisen Condensation

Toluene, 105-110 °C

Aqueous Workup and Acidification

Water, HCl

Crude 3,4,5-Triethoxybenzoylacetonitrile

Column Chromatography

Silica Gel
(Hexane/EtOAc)

Pure 3,4,5-Triethoxybenzoylacetonitrile
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Click to download full resolution via product page

Caption: Synthetic pathway for 3,4,5-Triethoxybenzoylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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